Product packaging for {3-[(Benzyloxy)methyl]phenyl}methanamine(Cat. No.:CAS No. 954582-86-6)

{3-[(Benzyloxy)methyl]phenyl}methanamine

Cat. No.: B2986192
CAS No.: 954582-86-6
M. Wt: 227.307
InChI Key: YSCFZTBGWPBNLY-UHFFFAOYSA-N
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Description

{3-[(Benzyloxy)methyl]phenyl}methanamine (CAS 954582-86-6) is a chemical building block of interest in medicinal chemistry and drug discovery research. It features a primary amine functional group, making it a versatile intermediate for the synthesis of more complex molecules. The benzyloxymethyl substituent on the phenyl ring is a significant pharmacophore, a structural feature known to be present in compounds with biological activity. Scientific literature indicates that compounds containing similar benzyloxy-substituted aromatic systems have shown promising pharmacological profiles in research models. For instance, such structures have been investigated for their potential as anticonvulsant agents and as potent, selective, and reversible inhibitors of monoamine oxidase-B (MAO-B), a target for neurodegenerative conditions . Researchers may therefore utilize this compound as a key synthetic precursor in projects aimed at developing new central nervous system (CNS)-active compounds or other biologically targeted molecules. The primary amine allows for conjugation via amide bond formation or reductive amination, facilitating the exploration of structure-activity relationships (SAR). This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H17NO B2986192 {3-[(Benzyloxy)methyl]phenyl}methanamine CAS No. 954582-86-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[3-(phenylmethoxymethyl)phenyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c16-10-14-7-4-8-15(9-14)12-17-11-13-5-2-1-3-6-13/h1-9H,10-12,16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSCFZTBGWPBNLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC2=CC=CC(=C2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Benzyloxy Methyl Phenyl Methanamine and Analogs

Strategies for Constructing the Phenylmethanamine Backbone

Reductive Amination Routes

Reductive amination is a highly versatile and widely used method for synthesizing amines. libretexts.org This process typically involves the reaction of an aldehyde or ketone with an amine source, such as ammonia (B1221849), to form an imine intermediate. This intermediate is then reduced in situ to the corresponding amine. libretexts.orgmasterorganicchemistry.com For the synthesis of {3-[(Benzyloxy)methyl]phenyl}methanamine, the key precursor would be 3-[(benzyloxy)methyl]benzaldehyde.

The reaction proceeds by treating the aldehyde with ammonia to form the transient imine, which is subsequently reduced. youtube.com A variety of reducing agents can be employed for this transformation, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly effective. masterorganicchemistry.com These reagents are mild enough to selectively reduce the imine C=N bond without significantly reducing the starting aldehyde. masterorganicchemistry.comyoutube.com Catalytic hydrogenation using hydrogen gas over a metal catalyst like palladium, platinum, or nickel is another viable reduction method. libretexts.orgyoutube.com

Table 1: Comparison of Common Reducing Agents for Reductive Amination

Reducing Agent Typical Conditions Advantages Disadvantages
Sodium Cyanoborohydride (NaBH3CN) Mildly acidic (pH ~4-5), alcoholic solvent Selective for imines over carbonyls; one-pot procedure is common. masterorganicchemistry.comyoutube.com Generates toxic cyanide waste. youtube.com
Sodium Triacetoxyborohydride (NaBH(OAc)3) Aprotic solvents (e.g., CH2Cl2, THF) Effective and less toxic than NaBH3CN; good for a wide range of substrates. masterorganicchemistry.com Can be less selective than NaBH3CN in some cases.
Catalytic Hydrogenation (H2/Catalyst) H2 gas, Pd/C, PtO2, or Raney Ni catalyst, elevated pressure/temperature. libretexts.orgyoutube.com "Green" method with high atom economy; no metal hydride waste. May reduce other functional groups (e.g., alkenes, nitro groups). libretexts.org

| Sodium Borohydride (B1222165) (NaBH4) | Alcoholic solvent; imine pre-formation often required. masterorganicchemistry.com | Inexpensive and readily available. | Can reduce the starting aldehyde if not used carefully; often requires a two-step, stepwise procedure. masterorganicchemistry.comyoutube.com |

Nitrile Reduction Pathways (e.g., from substituted benzonitriles)

An alternative and robust strategy for constructing the phenylmethanamine backbone is through the reduction of a substituted benzonitrile. libretexts.org This pathway involves converting a nitrile group (-C≡N) into a primary amine group (-CH2NH2). The required precursor for the target molecule would be 3-[(benzyloxy)methyl]benzonitrile.

Several powerful reducing agents can accomplish this transformation. Lithium aluminum hydride (LiAlH4) is a highly effective, albeit non-selective, reagent that readily reduces nitriles to primary amines. libretexts.orglibretexts.org The reaction is typically carried out in an anhydrous ether solvent, followed by an aqueous workup to yield the final amine. libretexts.org

Catalytic hydrogenation is also a common method, where the nitrile is treated with hydrogen gas in the presence of a metal catalyst. libretexts.orggoogle.com Catalysts such as palladium, platinum, or nickel are frequently used, often requiring elevated temperatures and pressures to drive the reaction to completion. libretexts.org Borane complexes, such as borane-tetrahydrofuran (B86392) (BH3·THF) or diisopropylaminoborane, offer another set of reagents for nitrile reduction, often exhibiting good functional group tolerance. organic-chemistry.org

Table 2: Overview of Nitrile Reduction Methods

Method/Reagent Typical Conditions Functional Group Tolerance Key Features
Lithium Aluminum Hydride (LiAlH4) Anhydrous ether (e.g., THF, diethyl ether), followed by aqueous workup. libretexts.org Low; reduces many carbonyls and other reducible groups. Highly effective and powerful; requires careful handling due to high reactivity. libretexts.org
Catalytic Hydrogenation H2 gas, metal catalyst (Pd, Pt, Ni), solvent (e.g., ethanol (B145695), methanol). libretexts.org Moderate; may reduce alkenes, alkynes, and nitro groups. Environmentally benign; scalable process. google.comresearchgate.net
Borane Complexes (e.g., BH3·THF) THF solvent, often at reflux. Good; generally does not reduce esters or amides under typical conditions. Offers good chemoselectivity for certain substrates. organic-chemistry.org

| Ammonia Borane | Thermal decomposition conditions, catalyst-free. | Tolerant of many functional groups. | Environmentally benign with H2 and NH3 as byproducts. organic-chemistry.org |

Multi-Step Synthesis Utilizing Aromatic Precursors

Synthesizing the phenylmethanamine backbone can also be achieved through multi-step sequences starting from more fundamental aromatic precursors. These routes offer flexibility in introducing various substituents. For instance, a synthesis could commence from a compound like 3-methylbenzoic acid. The carboxylic acid could be converted to an amide (benzamide), which is then reduced to the corresponding phenylmethanamine using a potent reducing agent like LiAlH4. libretexts.org

Another approach involves the halogenation of an alkyl side-chain on a substituted toluene. For example, starting with a 3-substituted toluene, the benzylic position can be halogenated using N-bromosuccinimide (NBS). The resulting benzyl (B1604629) halide is a versatile intermediate that can be converted to the amine through several methods, including:

Sₙ2 reaction with sodium azide (B81097) (NaN3) , followed by reduction of the resulting benzyl azide with LiAlH4 or catalytic hydrogenation to yield the primary amine. libretexts.org

The Gabriel Synthesis , where the benzyl halide reacts with potassium phthalimide, followed by hydrolysis or hydrazinolysis to release the primary amine. libretexts.org

These multi-step approaches, while longer, provide access to the target structure from readily available and often inexpensive starting materials. researchgate.net

Incorporation of the Benzyloxymethyl Moiety

The benzyloxymethyl group (-CH2OCH2Ph) is the second key structural element. Its installation is typically achieved through etherification, which requires a precursor containing a hydroxymethyl group (-CH2OH).

Etherification Reactions for Benzyloxymethyl Group Installation

The most common method for forming the benzyl ether linkage is the Williamson ether synthesis. organic-chemistry.org This reaction involves the nucleophilic substitution of a halide by an alkoxide. For the synthesis of this compound, two primary variations of this strategy are feasible:

Reaction of a (hydroxymethyl)phenyl intermediate with a benzyl halide: An intermediate such as {3-[(aminomethyl)phenyl]}methanol would first be deprotonated with a strong base (e.g., sodium hydride, NaH) to form the corresponding alkoxide. This nucleophilic alkoxide then reacts with a benzyl halide (e.g., benzyl bromide or benzyl chloride) to form the desired benzyl ether.

Reaction of a benzyl alkoxide with a (halomethyl)phenyl intermediate: Benzyl alcohol can be deprotonated by a strong base to form sodium benzoxide. This alkoxide can then be reacted with an intermediate containing a reactive halomethyl group, such as 1-(bromomethyl)-3-(aminomethyl)benzene, to form the ether linkage.

The first approach is often preferred as hydroxymethyl intermediates can be more accessible. The choice of base and solvent is crucial for ensuring efficient deprotonation and subsequent Sₙ2 reaction.

Synthetic Approaches to (Hydroxymethyl)phenyl Intermediates

The creation of the hydroxymethyl group (-CH2OH) on the aromatic ring is a prerequisite for the etherification step. Several synthetic methods can be used to generate these essential intermediates. nih.gov

A primary route is the reduction of a corresponding aromatic aldehyde or carboxylic acid derivative. nih.gov For example, 3-formylbenzonitrile or methyl 3-cyanobenzoate could be selectively reduced at the formyl or ester group, respectively, to yield the hydroxymethyl intermediate while preserving the nitrile for later conversion to the amine. Reagents like sodium borohydride (NaBH4) are typically used for aldehyde reductions, while stronger agents like LiAlH4 are needed for esters. google.com

An alternative approach involves the formylation of an aromatic ring followed by reduction. researchgate.net For instance, a suitably protected aromatic compound could undergo a Bouveault aldehyde synthesis or Vilsmeier-Haack reaction to install a formyl group, which is then reduced to the hydroxymethyl group. nih.govresearchgate.net This method allows for the introduction of the hydroxymethyl group onto a pre-existing aromatic scaffold.

Advanced Synthetic Transformations

The synthesis of this compound and its analogs benefits from a range of advanced synthetic transformations that allow for the construction of complex molecular architectures with high efficiency and control. These methods include powerful carbon-carbon bond-forming reactions, elegant one-pot sequences, and stereoselective approaches for producing chiral amines.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura) for Aryl Linkages

Transition metal-catalyzed cross-coupling reactions are indispensable tools for forging carbon-carbon bonds, enabling the modular construction of complex aryl structures. Among these, the Suzuki-Miyaura reaction is particularly prominent due to its mild conditions, high functional group tolerance, and the commercial availability of its starting materials. nih.govyoutube.comnih.gov This palladium-catalyzed reaction couples an organoboron species (like a boronic acid or ester) with an organic halide or triflate, making it highly effective for creating diarylmethane structures, which are core components of many this compound analogs. youtube.comnih.gov

The general mechanism involves a catalytic cycle with three main steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation with the organoboron compound, and reductive elimination to form the new C-C bond and regenerate the catalyst. youtube.com

Recent advancements have expanded the scope of Suzuki-Miyaura coupling to include benzylic substrates, which were previously challenging. For example, benzylic phosphates and halides can be effectively coupled with a variety of arylboronic acids. A study demonstrated the successful coupling of benzylic phosphates with arylboronic acids using a simple catalytic system of palladium(II) acetate (B1210297) and triphenylphosphine, yielding a range of structurally diverse diarylmethanes. organic-chemistry.org Similarly, potassium aryltrifluoroborates, which offer increased stability compared to boronic acids, have been shown to couple efficiently with benzylic halides under palladium catalysis. nih.gov This method exhibits high functional group tolerance, making it a robust route to functionalized diarylmethane systems. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling for Diaryl- or Benzyl-Aryl Methane Synthesis
Benzylic SubstrateBoron ReagentCatalyst SystemYield (%)Reference
Benzyl HalidePotassium AryltrifluoroboratePdCl2(dppf)High nih.gov
Benzylic PhosphateArylboronic AcidPd(OAc)2 / PPh3Good to Excellent organic-chemistry.org
ortho-BromoanilineBenzylboronic EsterCataXCium A Pd G3Good to Excellent nih.gov
Benzyl HalidePhenylboronic AcidPd(OAc)2 / Imidazolium SaltGood to Excellent researchgate.net

Cascade and Tandem Reaction Sequences

Cascade and tandem reactions offer a powerful strategy for increasing molecular complexity in a single, efficient operation. rsc.org These processes involve multiple bond-forming events in one pot without the isolation of intermediates, which aligns with the principles of green chemistry by reducing solvent waste and purification steps. rsc.org Such sequences are highly valuable for constructing heterocyclic structures related to benzylamine (B48309) analogs.

A notable example is the cascade alkylarylation of N-allylbenzamides to synthesize 4-alkyl-substituted dihydroisoquinolin-1(2H)-ones. beilstein-journals.orgbeilstein-journals.org This type of reaction proceeds via a sequence that can involve the cleavage of an unactivated C(sp³)–H bond, followed by alkylation and an intramolecular cyclization. beilstein-journals.orgbeilstein-journals.org This approach allows for the direct and selective functionalization of simple alkanes and their incorporation into complex heterocyclic frameworks, forming multiple C-C bonds in a single process. beilstein-journals.org The development of these reactions highlights a move towards more efficient and atom-economical synthetic strategies.

Table 2: Examples of Cascade Reactions in the Synthesis of Benzylamine-Related Heterocycles
Starting MaterialReaction TypeProductKey FeaturesReference
N-allylbenzamide derivativesRadical Alkylarylation/Cyclization4-alkyl-substituted dihydroisoquinolin-1(2H)-onesMetal-free, C(sp³)–H bond functionalization beilstein-journals.orgbeilstein-journals.org
Oxidized Lignin Model CompoundTandem Hydrogenolysis/Reductive AminationPrimary BenzylaminesOne-step conversion over a cobalt catalyst researchgate.net
1-(2-Allyloxyaryl)-2-yn-1-olsSequential Deallylation/Aminocarbonylative Heterocyclization2-Benzofuran-2-ylacetamidesPalladium-catalyzed sequence researchgate.net

Asymmetric Synthesis and Stereocontrol in Amine Derivatives

Chiral amines are crucial structural motifs in a vast number of pharmaceuticals and biologically active compounds, representing 40-45% of small molecule drugs. nih.gov Consequently, the development of methods for their enantioselective synthesis is a major focus of modern organic chemistry. yale.edu Asymmetric synthesis provides access to single enantiomers, which is often essential as different enantiomers of a drug can have vastly different biological activities. hims-biocat.eu

One of the most direct methods for preparing chiral amines is the asymmetric hydrogenation of prochiral imines. nih.gov This approach has been successfully implemented on an industrial scale, driven by the development of highly active and selective chiral catalysts, often based on transition metals like rhodium and ruthenium complexed with chiral phosphorus ligands. nih.govresearchgate.net

Another powerful strategy involves the use of chiral auxiliaries, such as tert-butanesulfinamide. This reagent reacts with aldehydes and ketones to form intermediate N-sulfinyl imines, which can then be reduced or reacted with organometallic reagents diastereoselectively. The sulfinyl group can be easily cleaved under mild acidic conditions to afford the desired chiral primary amine in high enantiomeric purity. yale.edu This method is widely used in both academic and industrial settings due to its reliability and broad applicability. yale.edu

Biocatalytic Approaches for Chiral Amine Synthesis

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for synthesizing chiral amines. nih.govresearchgate.net Enzymes operate under mild conditions, are highly stereoselective, and are environmentally benign, making them attractive for industrial applications. hims-biocat.euresearchgate.net Key enzyme classes used for this purpose include transaminases and imine reductases. nih.govacs.org

Amine transaminases (ATAs), particularly ω-transaminases, are pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a prochiral ketone or aldehyde acceptor. illinois.edu This reaction produces a chiral amine with high enantiomeric excess. mdpi.comnih.gov The development of both (R)- and (S)-selective ω-transaminases has made it possible to synthesize either enantiomer of a target amine. illinois.edu

Table 3: Selected Applications of Transaminases in Chiral Amine Synthesis
Enzyme TypeSubstrateProductEnantiomeric Excess (ee)Reference
(R)-selective ω-transaminase (ATA-117)Prositagliptin KetoneSitagliptin>99.95% researchgate.netillinois.edu
(R)-selective transaminase (Arthrobacter sp.)3,4-dimethoxyphenylacetone(R)-3,4-dimethoxyamphetamine>99% nih.gov
Various commercial ω-TAs (Codexis)Aromatic KetonesVarious Chiral AminesHigh mdpi.com

Imine reductases (IREDs) are a class of NAD(P)H-dependent oxidoreductases that catalyze the asymmetric reduction of prochiral imines to chiral secondary and tertiary amines. nih.govmanchester.ac.ukrsc.org This enzymatic approach is highly complementary to transaminases, which primarily produce primary amines. nih.gov The discovery and engineering of IREDs have provided a direct and efficient route for the synthesis of valuable chiral amine building blocks. manchester.ac.ukrsc.org

IREDs can be used in a one-pot reductive amination reaction where a ketone or aldehyde is combined with an amine to form an imine in situ, which is then immediately reduced by the enzyme. acs.orgresearchgate.net This process avoids the isolation of potentially unstable imine intermediates. Researchers have successfully expressed IREDs in host organisms like E. coli to create whole-cell biocatalysts for these transformations. nih.gov For example, an (R)-IRED from Streptomyces sp. was used for the preparative-scale synthesis of the alkaloid (R)-coniine in 90% yield and >98% ee. nih.gov The continued discovery and engineering of IREDs are expanding their substrate scope and making them increasingly valuable tools for industrial-scale synthesis. rsc.orgacs.org

Mechanistic Investigations of Reactions Involving 3 Benzyloxy Methyl Phenyl Methanamine and Its Structural Motifs

C-H Bond Activation Mechanisms in Arylmethylamine Functionalization

Direct functionalization of C-H bonds, particularly at the sp3-hybridized benzylic position of arylmethylamines, represents a highly atom-economical and efficient strategy for the synthesis of complex molecules. The presence of the aminomethyl group in {3-[(Benzyloxy)methyl]phenyl}methanamine can play a crucial role in directing and facilitating such transformations.

Ruthenium-Catalyzed Direct sp3 C-H Arylation

Ruthenium complexes have emerged as powerful catalysts for the direct arylation of sp3 C-H bonds adjacent to a nitrogen atom in benzylic amines. nih.govsci-hub.se The mechanism for this transformation generally involves a chelation-assisted C-H bond activation. For a substrate like this compound, a directing group, often a pyridine (B92270) moiety installed on the amine, is typically required to facilitate the reaction. nih.gov

The catalytic cycle is proposed to initiate with the coordination of the directing group to the ruthenium center. This brings the catalyst in close proximity to the benzylic C-H bonds of the aminomethyl group. Subsequently, a cyclometalation step occurs, where the ruthenium complex abstracts a proton from the benzylic carbon, leading to the formation of a ruthenacycle intermediate. This C-H activation is often the rate-determining step. The resulting ruthenium-carbon bond then undergoes transmetalation with an arylating agent, such as an arylboronate or aryl halide. sci-hub.se Finally, reductive elimination from the ruthenium center furnishes the arylated product and regenerates the active ruthenium catalyst.

A plausible mechanism for the ruthenium-catalyzed direct sp3 C-H arylation of a benzylamine (B48309) derivative is depicted below:

Proposed Catalytic Cycle for Ruthenium-Catalyzed sp3 C-H Arylation

StepDescription
1. Coordination The directing group (e.g., pyridine) on the benzylamine substrate coordinates to the Ru(II) catalyst.
2. C-H Activation Intramolecular C-H bond activation at the benzylic position occurs via a concerted metalation-deprotonation pathway to form a ruthenacycle intermediate.
3. Oxidative Addition In the case of aryl halides, oxidative addition of the Ar-X bond to the ruthenium center occurs, forming a Ru(IV) intermediate. For arylboronates, a transmetalation step is more likely.
4. Reductive Elimination The aryl group and the benzylic carbon reductively eliminate to form the new C-C bond, regenerating a Ru(II) species.
5. Ligand Exchange The product dissociates from the catalyst, and a new substrate molecule coordinates to restart the catalytic cycle.

It is important to note that the efficiency and regioselectivity of this reaction are highly dependent on the nature of the directing group, the ruthenium catalyst, and the reaction conditions. nih.govsci-hub.se

Directing Group Effects in Benzylic Functionalization

The use of directing groups is a cornerstone of modern C-H functionalization chemistry, enabling high levels of regio- and stereocontrol. In the context of benzylic functionalization of arylmethylamines like this compound, the amine functionality itself or a pre-installed directing group on the nitrogen atom can steer a metal catalyst to a specific C-H bond. nih.gov

The primary amine of this compound can coordinate to a metal center, but often a more strongly coordinating and sterically defined directing group is necessary for efficient and selective C-H activation. nih.gov Pyridine-based directing groups, for example, have been successfully employed in ruthenium-catalyzed arylations. nih.gov The directing group serves several key functions:

Chelation: It forms a stable cyclic intermediate with the metal catalyst, bringing the catalytic center into close proximity to the target C-H bond.

Activation: By coordinating to the metal, it can increase the acidity of the targeted C-H bond, facilitating its cleavage.

Selectivity: The geometry of the resulting metallacycle dictates which C-H bond is activated, thus ensuring high regioselectivity.

The choice of the directing group can significantly influence the outcome of the reaction. For instance, the steric bulk on the directing group can be crucial for achieving high conversion rates in some ruthenium-catalyzed arylations of benzylamines. sci-hub.se Furthermore, the directing group can often be removed after the functionalization step, adding to the synthetic utility of this strategy. sci-hub.se

Mechanistic Pathways of Reductions and Oxidations

The benzylamine and benzylic ether moieties in this compound are susceptible to both reduction and oxidation under appropriate conditions.

Oxidation: The oxidation of benzylamines can lead to a variety of products, including imines, aldehydes, and amides. ias.ac.inacs.org The reaction mechanism is highly dependent on the oxidant used. For instance, the oxidation of substituted benzylamines with permanganate (B83412) has been shown to proceed via a hydride-ion transfer from the amine to the oxidant in the rate-determining step, leading to the formation of an aldimine. ias.ac.in The presence of a substantial kinetic isotope effect when the benzylic hydrogens are replaced with deuterium (B1214612) confirms the cleavage of an α-C-H bond in the rate-determining step. ias.ac.in A proposed mechanism for the oxidation of a benzylamine to an imine is as follows:

Hydride Transfer: The oxidant abstracts a hydride ion (H-) from the benzylic carbon of the benzylamine, forming a carbocation intermediate.

Deprotonation: A base removes a proton from the nitrogen atom to form the corresponding imine.

Reduction: The benzyloxy group in this compound is a benzyl (B1604629) ether, which can be cleaved under reductive conditions. A common method for the debenzylation of alcohols is catalytic hydrogenolysis, typically using hydrogen gas and a palladium on carbon (Pd/C) catalyst. youtube.com The generally accepted mechanism involves the following steps:

Oxidative Addition: The benzyl ether undergoes oxidative addition to the Pd(0) catalyst surface, forming a Pd(II) complex.

Hydrogenolysis: The coordinated complex reacts with hydrogen, leading to the cleavage of the carbon-oxygen bond and the formation of an alcohol and toluene.

Reductive Elimination: Toluene is reductively eliminated, regenerating the active Pd(0) catalyst. jk-sci.com

Alternatively, benzyl ethers can be cleaved using strong acids or through oxidative methods followed by hydrolysis. organic-chemistry.org

Understanding Intermolecular and Intramolecular Reaction Dynamics

The presence of two reactive sites, the aminomethyl and the benzyloxymethyl groups, on the same aromatic ring in this compound raises the possibility of both intermolecular and intramolecular reactions.

Intermolecular reactions involve the reaction between two separate molecules. For example, in the ruthenium-catalyzed arylation discussed earlier, the reaction occurs between the benzylamine derivative and an arylating agent. The rate of intermolecular reactions is typically dependent on the concentration of both reactants.

Intramolecular reactions , on the other hand, occur within a single molecule. In the context of this compound, if a reaction were to be designed where the aminomethyl group could react with the benzyloxymethyl group or a derivative thereof, this would be an intramolecular process. Intramolecular reactions are often favored when they can proceed through a low-strain, five- or six-membered cyclic transition state. youtube.com The probability of the reactive centers encountering each other is higher in an intramolecular reaction compared to an intermolecular one, which can lead to a rate enhancement. researchgate.net

Competition between inter- and intramolecular C-H amination reactions has been studied, revealing that the site selectivity can be inverted. rsc.org For instance, intermolecular amination may favor the benzylic C-H bond, while an intramolecular counterpart might prefer a different site. rsc.org This highlights the profound impact of reaction dynamics on the outcome of a chemical transformation.

Reaction Selectivity and Regiocontrol Studies

Controlling the selectivity of a reaction is a central challenge in organic synthesis. For a molecule like this compound, several types of selectivity need to be considered:

Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. For example, a reaction could be designed to selectively functionalize the amine without affecting the ether linkage, or vice versa.

Regioselectivity: This pertains to the preferential reaction at one specific site within a molecule that has multiple reactive sites. In the case of C-H activation of the aromatic ring of {3-[(Benzyloxy)methyl]phenyl]methanamine, regioselectivity would determine which of the aromatic C-H bonds is functionalized. The existing substituents (aminomethyl and benzyloxymethyl) will influence the electron density of the aromatic ring and thus direct incoming electrophiles or organometallic catalysts to specific positions.

Site Selectivity: This is particularly relevant for C-H functionalization and refers to the selective activation of one specific C-H bond among many. For the aminomethyl group, site selectivity would differentiate between the benzylic C-H bonds and the N-H bonds.

Directing groups play a pivotal role in achieving high regioselectivity in C-H functionalization reactions. nih.gov By anchoring a catalyst to a specific position, reactions can be directed to occur at an otherwise unreactive C-H bond. For instance, a directing group on the nitrogen atom of this compound could direct functionalization to the benzylic C-H bonds of the aminomethyl group or even to one of the ortho C-H bonds of the central phenyl ring.

Catalytic Systems for the Synthesis and Functionalization of 3 Benzyloxy Methyl Phenyl Methanamine

Homogeneous Transition Metal Catalysis

Homogeneous catalysis offers a powerful platform for the precise construction and functionalization of benzylic amine scaffolds. Catalysts based on palladium, ruthenium, and rhodium are particularly prominent in these transformations, enabling a range of reactions from aryl coupling to asymmetric hydrogenation.

Palladium-Based Catalysts in Aryl Coupling

Palladium catalysis is a cornerstone of modern organic synthesis, particularly for the formation of carbon-carbon and carbon-nitrogen bonds. nih.gov In the context of benzylamines, palladium-catalyzed reactions are instrumental for aryl coupling, which can introduce or modify aryl substituents on the molecule.

One significant advancement is the palladium(II)-catalyzed enantioselective C-H cross-coupling of benzylamines, which can be applied for kinetic resolution. chu-lab.org This method allows for the preparation of both chiral benzylamines and their ortho-arylated derivatives with high enantiopurity. chu-lab.orgresearchgate.net A key to this transformation is the use of a directing group, such as a readily removable nosyl (Ns) group on the amine, which positions the catalyst for selective C-H activation at the ortho position of the phenyl ring. chu-lab.org The use of chiral mono-N-protected α-amino-O-methylhydroxamic acid (MPAHA) ligands is crucial for achieving high stereoselectivity. chu-lab.org This approach is tolerant of various functional groups on the arylboronic acid coupling partner, including chlorides, nitriles, and ketones. chu-lab.org

Another strategy involves the deprotonative cross-coupling of N-Boc protected benzylamines, which allows for C(sp³)–H arylation at the benzylic position. lookchem.com This process avoids the use of strong bases and low temperatures, utilizing a NiXantPhos-based palladium catalyst for in situ deprotonation and arylation. lookchem.com Furthermore, palladium catalysts have been developed for the carbonylative arylation of azaarylmethylamines with aryl bromides, representing a method to introduce an aryl ketone moiety at the benzylic position. rsc.org

Catalyst SystemReaction TypeKey FeaturesSubstrate ScopeReference
Pd(OAc)₂ / Chiral MPAHA LigandEnantioselective C-H Cross-Coupling (Kinetic Resolution)Provides chiral benzylamines and ortho-arylated products in high ee.Nosyl-protected benzylamines and various arylboronic acids. chu-lab.org
Pd(dba)₂ / NiXantPhosBenzylic C(sp³)–H ArylationDeprotonative cross-coupling process without strong bases.N-Boc protected benzylalkylamines and aryl halides. lookchem.com
Pd(OAc)₂ / NIXANTPHOSBenzylic C(sp³)–H Carbonylative ArylationOne-pot cascade with CO gas (1 atm).Azaarylmethylamines and aryl bromides. rsc.org

Ruthenium-Based Catalysts in C-H Functionalization

Ruthenium catalysts have emerged as versatile and cost-effective alternatives for C-H functionalization, capable of activating otherwise inert C-H bonds for various transformations. researchgate.netbohrium.com These catalysts can efficiently functionalize benzylic C(sp³)–H bonds to perform alkylations, arylations, and other modifications. researchgate.netmdpi.com

Ruthenium(II) complexes, such as [RuCl₂(p-cymene)]₂, are effective for the sp³ C-H bond arylation of benzylic amines with aryl halides. mdpi.com The reaction often proceeds in the presence of a carboxylate additive, which facilitates the C-H activation step. mdpi.com This methodology is significant as it can utilize less expensive and more readily available aryl bromides and chlorides as coupling partners, not just aryl iodides. researchgate.net

Furthermore, ruthenium catalysis enables meta-selective C-H functionalization, a challenging transformation that complements the ortho-selectivity often seen with palladium catalysis. researchgate.net By employing specific ligand and reaction designs, ruthenium catalysts can direct functionalization to the meta-position of the aromatic ring in benzylamine (B48309) derivatives. researchgate.netnih.gov Recent developments have also demonstrated photo-induced ruthenium-catalyzed C-H benzylations that can proceed at room temperature under visible light, offering a milder and more sustainable approach. nih.gov This photoredox C-H activation is characterized by a broad substrate scope and excellent functional group tolerance. nih.gov

CatalystReaction TypeKey FeaturesArylating/Alkylating AgentReference
[RuCl₂(p-cymene)]₂Benzylic sp³ C-H ArylationActivates C-H bonds of benzylic amines.Aryl iodides, bromides, and chlorides. researchgate.netmdpi.com
Ruthenium(II) with Phosphine (B1218219)/Carboxylate Ligandsmeta-Selective C-H FunctionalizationProvides access to meta-substituted arenes.Alkyl halides. researchgate.netnih.gov
Ruthenium Photoredox CatalystC-H Benzylation/AllylationProceeds at room temperature under visible light.Benzyl (B1604629) and allyl chlorides. nih.gov

Rhodium-Catalyzed Asymmetric Hydrogenation

Rhodium-catalyzed asymmetric hydrogenation is a premier method for the synthesis of chiral molecules, particularly amines, from prochiral precursors like imines or enamines. acs.orgrsc.orgnih.gov This strategy is highly relevant for producing enantiomerically pure forms of substituted benzylamines. The hydrogenation of a precursor imine, for example, derived from 3-[(benzyloxy)methyl]benzaldehyde, would be a direct route to chiral {3-[(Benzyloxy)methyl]phenyl}methanamine.

The success of these hydrogenations heavily relies on the chiral ligands coordinated to the rhodium center. A variety of highly effective phosphorus-based ligands have been developed for this purpose. nih.gov For instance, the BridgePhos-Rh catalytic system has been successfully used for the asymmetric hydrogenation of 3-benzoylaminocoumarins, yielding chiral 3-amino dihydrocoumarins with up to 99.7% enantiomeric excess (ee). nih.gov Similarly, Rh/bisphosphine-thiourea catalyst systems have demonstrated high yields and enantioselectivities in the asymmetric hydrogenation of unprotected N-H imines. rsc.org

These catalytic systems are not only highly selective but also operate under relatively mild conditions, making them attractive for industrial applications in the pharmaceutical sector. rsc.org The development of ligands like PhthalaPhos, which utilize hydrogen-bonding interactions to enhance stereoselectivity, further expands the scope and efficiency of rhodium-catalyzed hydrogenations. nih.gov

Enzyme Catalysis in Amine Transformations

Biocatalysis offers a green and sustainable alternative to traditional chemical synthesis, often providing high selectivity under mild reaction conditions. nih.gov For the synthesis of benzylamines, multi-enzyme cascade reactions have been developed to convert renewable feedstocks into valuable amine products. nih.govresearchgate.net

One such approach involves an artificial nine-step enzyme cascade engineered in recombinant E. coli to produce benzylamine from L-phenylalanine. nih.gov This biotransformation achieved a 70% conversion, and the process was successfully scaled up. nih.gov By integrating this cascade with an enhanced L-phenylalanine synthesis pathway, benzylamine could also be produced directly from glucose. nih.gov

Another strategy utilizes a five-step enzymatic cascade to convert L-phenylalanine into benzylamine using a whole-cell biocatalysis approach. researchgate.net Optimizing this system, for example by engineering a regeneration system for the alanine (B10760859) cosubstrate, can significantly increase the final product yield. nih.govresearchgate.net These enzymatic methods not only provide a route to the parent benzylamine but can also be adapted for the synthesis of substituted analogues, representing a promising avenue for the sustainable production of compounds like this compound from bio-based precursors. researchgate.net

Ligand Design and Its Impact on Catalytic Efficiency and Stereoselectivity

The ligand is a critical component of a homogeneous catalyst, profoundly influencing its activity, stability, and selectivity. acs.orgnih.gov In the catalytic systems discussed, rational ligand design has been paramount to achieving high efficiency and, particularly for asymmetric reactions, high stereoselectivity. acs.org

In palladium-catalyzed C-N coupling reactions, the development of bulky, electron-rich biaryl phosphine ligands (e.g., RuPhos, XPhos) has been crucial for facilitating the arylation of sterically hindered amines. nih.gov For the enantioselective C-H cross-coupling of benzylamines, chiral mono-N-protected α-amino-O-methylhydroxamic acid (MPAHA) ligands were specifically designed to enable high enantioselectivity. chu-lab.org

In rhodium-catalyzed asymmetric hydrogenation, the geometric and electronic properties of chiral diphosphine ligands dictate the stereochemical outcome. nih.gov For example, the dihedral angles and potential for π-π stacking in BridgePhos-Rh complexes are directly correlated with the enantioselectivities observed in the hydrogenation of 3-benzoylaminocoumarins. nih.gov Similarly, supramolecular ligands like PhthalaPhos incorporate hydrogen-bonding motifs to create a well-defined chiral environment, which enhances substrate orientation and leads to superior enantioselectivity compared to structurally similar ligands lacking these functional groups. nih.gov The development of modular ligands allows for fine-tuning of the catalyst's properties to suit specific substrates and transformations, which is a key theme in modern catalysis. acs.org

Development of Heterogeneous Catalytic Systems

While homogeneous catalysts offer high selectivity, they can be difficult to separate from the product mixture. Heterogeneous catalysts provide a practical solution, offering ease of recovery and reusability, which is highly advantageous for industrial processes. acs.org Significant progress has been made in developing heterogeneous systems for the synthesis of primary amines.

One prominent method is the direct coupling of benzyl alcohols with ammonia (B1221849) via the "borrowing hydrogen" methodology. acs.org This process involves the catalyst temporarily "borrowing" hydrogen from the alcohol to form an aldehyde intermediate, which then reacts with ammonia to form an imine, followed by hydrogenation to the amine using the stored hydrogen. Commercially available heterogeneous nickel catalysts, such as Raney Nickel or Ni supported on Al₂O₃–SiO₂, have proven effective for this transformation, selectively producing primary benzylamines from benzyl alcohols using aqueous ammonia or ammonium (B1175870) salts. acs.org

Copper- and gold-based catalysts have also been explored for the tandem dehydrogenation/amination/reduction of benzyl alcohol to benzylamine in continuous gas-phase processes. hw.ac.ukresearchgate.net For instance, a system using a physical mixture of Cu/SiO₂ and Au/TiO₂ catalysts can promote the formation of benzylamine while suppressing the formation of secondary amine byproducts. hw.ac.uk The value-added amination of lignin-derived chemicals, such as benzyl alcohol and benzaldehyde, using heterogeneous catalysts is a key strategy in biorefineries for producing important nitrogen-containing compounds. rsc.org

CatalystSupportReaction TypeAmmonia SourceKey AdvantageReference
Nickel (Raney Ni)-Borrowing HydrogenAqueous AmmoniaGood selectivity for primary amines. acs.org
NickelAl₂O₃–SiO₂Borrowing HydrogenAqueous AmmoniaUtilizes commercial catalysts. acs.org
Copper / GoldSiO₂ / TiO₂Tandem Dehydrogenation/AminationAmmonia (gas)Suitable for continuous gas-phase production. hw.ac.ukresearchgate.net
RutheniumNb₂O₅Reductive AminationAmmonia / H₂High selectivity for primary amines at low temperature. researchgate.net

Chemical Reactivity and Derivatization Strategies for 3 Benzyloxy Methyl Phenyl Methanamine

Reactions at the Primary Amine Functionality

The primary amine group (—CH₂NH₂) is a potent nucleophile and a weak base, making it susceptible to reaction with a wide variety of electrophiles. This reactivity is fundamental to derivatization strategies targeting this part of the molecule.

The primary amine of {3-[(Benzyloxy)methyl]phenyl}methanamine readily undergoes acylation or amidation when treated with carboxylic acids or their derivatives, such as acyl chlorides and anhydrides, to form stable amide bonds. These reactions are among the most common transformations of primary amines due to their high efficiency and the stability of the resulting amide linkage. researchgate.net The reaction typically proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acylating agent. The use of a base, such as pyridine (B92270) or triethylamine, is often employed to neutralize the acidic byproduct (e.g., HCl) generated during the reaction.

A general representation of the acylation reaction is as follows:

Reaction with Acyl Chloride: C₆H₅CH₂OCH₂C₆H₄CH₂NH₂ + R-COCl → C₆H₅CH₂OCH₂C₆H₄CH₂NHCOR + HCl

Reaction with Carboxylic Acid (with coupling agent): C₆H₅CH₂OCH₂C₆H₄CH₂NH₂ + R-COOH → C₆H₅CH₂OCH₂C₆H₄CH₂NHCOR + H₂O

Efficient amide bond formation from carboxylic acids requires the use of coupling reagents to activate the carboxyl group. researchgate.net

Table 1: Examples of Acylating Agents and Corresponding Amide Products
Acylating AgentReagent ClassResulting Amide Product NameNotes
Acetyl ChlorideAcyl HalideN-({3-[(Benzyloxy)methyl]phenyl}methyl)acetamideA common reaction to introduce a small, stable acetyl group.
Benzoyl ChlorideAcyl HalideN-({3-[(Benzyloxy)methyl]phenyl}methyl)benzamideForms a benzoylated derivative, often increasing crystallinity.
Acetic Anhydride (B1165640)Acid AnhydrideN-({3-[(Benzyloxy)methyl]phenyl}methyl)acetamideAn alternative to acetyl chloride, producing acetic acid as a byproduct.
Benzoic Acid with DCC/DMAPCarboxylic Acid + Coupling AgentsN-({3-[(Benzyloxy)methyl]phenyl}methyl)benzamideStandard peptide coupling conditions for forming the amide bond.

The nucleophilic primary amine can be converted into a guanidinium (B1211019) group, a functional group of significant interest in medicinal chemistry due to its ability to mimic the side chain of arginine and participate in hydrogen bonding. This transformation, known as guanidination, is typically achieved by reacting the amine with a guanidinylating agent. Common reagents for this purpose include N,N'-di-Boc-N''-triflylguanidine or 1H-pyrazole-1-carboxamidine hydrochloride. The resulting guanidine (B92328) is strongly basic and is typically protonated at physiological pH.

One of the hallmark reactions of primary amines is their condensation with aldehydes or ketones to form imines, also known as Schiff bases. thieme-connect.deredalyc.org The reaction proceeds via a two-step mechanism: a nucleophilic addition of the amine to the carbonyl carbon to form an unstable hemiaminal intermediate, followed by the elimination of a water molecule to yield the C=N double bond of the imine. researchgate.net This reaction is generally reversible and is often carried out under conditions where water is removed to drive the equilibrium toward the product. researchgate.net

The formation of imines is highly versatile, as a wide range of carbonyl-containing compounds can be used, leading to a diverse library of derivatives. nih.govresearchgate.net

Table 2: Schiff Base Formation with Various Carbonyl Compounds
Carbonyl CompoundResulting Imine Product (General Name)Reaction Conditions
Benzaldehyde(E)-N-Benzylidene-1-{3-[(benzyloxy)methyl]phenyl}methanamineReflux in ethanol (B145695) or methanol, often with a catalytic amount of acid.
AcetoneN-((3-((Benzyloxy)methyl)phenyl)methyl)propan-2-imineReaction with excess ketone, water removal is critical.
4-Methoxybenzaldehyde(E)-1-{3-[(Benzyloxy)methyl]phenyl}-N-(4-methoxybenzylidene)methanamineSimilar conditions to benzaldehyde; the electron-donating group can influence reaction rate.
CyclohexanoneN-((3-((Benzyloxy)methyl)phenyl)methyl)cyclohexan-1-imineCondensation with a cyclic ketone.

Formation of Cyclic and Heterocyclic Derivatives

The bifunctional nature of this compound, containing a primary benzylamine (B48309) moiety, makes it a valuable precursor for the synthesis of various cyclic and heterocyclic structures. The primary amine can act as a nucleophile to participate in cyclization reactions, leading to the formation of important heterocyclic scaffolds.

Isoquinoline (B145761) Synthesis:

Benzylamines are common starting materials for the synthesis of isoquinolines and their derivatives through several classic methods. researchgate.netresearchgate.net

Pictet-Spengler Reaction: This reaction involves the condensation of a phenylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization. While this compound is a benzylamine, a suitable derivative could potentially undergo this reaction. For instance, after N-acylation and reduction to form an N-substituted phenylethylamine analog, reaction with an aldehyde like formaldehyde (B43269) would be expected to yield a tetrahydroisoquinoline derivative. The cyclization would occur at one of the positions ortho to the alkylamine substituent (position 2 or 6). quimicaorganica.org

Bischler-Napieralski Reaction: This method involves the acylation of a phenylethylamine with an acyl chloride or anhydride to form an amide, which is then cyclized using a dehydrating agent (e.g., P2O5 or POCl3) to a dihydroisoquinoline. This can subsequently be oxidized to the corresponding isoquinoline. quimicaorganica.org Similar to the Pictet-Spengler reaction, this would require modification of the starting benzylamine.

Modern Transition-Metal-Catalyzed Methods: Contemporary organic synthesis offers methods for the direct construction of isoquinolines from benzylamines via transition-metal-catalyzed C-H activation and annulation reactions. acs.orgorganic-chemistry.org For example, rhodium(III) or palladium(II) catalysts can facilitate the reaction of a benzylamine derivative with alkynes or other coupling partners to construct the isoquinoline core directly.

Benzimidazole Synthesis:

Benzimidazoles are another important class of heterocycles that can be synthesized from benzylamines. rsc.orgsemanticscholar.org The typical synthesis involves the condensation of a benzylamine with an o-phenylenediamine (B120857). In this reaction, the benzylamine is first oxidized in situ to the corresponding aldehyde or imine, which then reacts with the diamine to undergo cyclization and aromatization, yielding a 2-substituted benzimidazole. organic-chemistry.orgrsc.org The reaction of this compound with o-phenylenediamine under oxidative conditions would be expected to produce 2-{3-[(benzyloxy)methyl]phenyl}-1H-benzimidazole.

Table 2: Potential Heterocyclic Derivatives from this compound

Reaction TypeRequired Coreactant(s)Key Reagents/CatalystsResulting Heterocyclic Core
Pictet-Spengler Reaction (on derivative)Aldehyde (e.g., formaldehyde)Acid (e.g., HCl, H2SO4)Tetrahydroisoquinoline
Bischler-Napieralski Reaction (on derivative)Acyl chloride / AnhydrideDehydrating agent (e.g., POCl3)Dihydroisoquinoline
Transition-Metal-Catalyzed AnnulationAlkyneRh(III) or Pd(II) catalyst, oxidantIsoquinoline
Benzimidazole Synthesiso-PhenylenediamineOxidant (e.g., I2, O2), catalystBenzimidazole

Computational Chemistry and Theoretical Investigations of 3 Benzyloxy Methyl Phenyl Methanamine

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of {3-[(Benzyloxy)methyl]phenyl}methanamine, arising from its rotatable bonds—specifically the C-O-C ether linkage and the C-C bonds of the ethylamine (B1201723) and benzyl (B1604629) groups—results in a complex potential energy surface with numerous possible conformations.

Molecular Dynamics (MD) Simulations offer a way to study the dynamic behavior of the molecule over time. By simulating the motion of atoms and molecules, MD can provide insights into how this compound behaves in different environments, such as in a solvent or interacting with a biological target. nih.gov These simulations can reveal the preferred conformations in solution and the transitions between different conformational states, which is crucial for understanding its interactions and reactivity. ajchem-a.com For flexible molecules, MD simulations can explore the conformational landscape and identify the most populated conformational states under specific conditions. github.io

Simulation ParameterTypical Value/ConditionPurpose
Force FieldCHARMM36, AMBERDescribes the potential energy of the system.
Solvent ModelExplicit (e.g., TIP3P water)Simulates the effect of a solvent environment.
Temperature300 KSimulates physiological conditions.
Simulation Time100 ns or longerAllows for sufficient sampling of conformational space. nih.gov
AnalysisRMSD, RMSF, Hydrogen BondsTo quantify stability, flexibility, and interactions. ajchem-a.com

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, properties, and reactivity of molecules. globalresearchonline.net By employing functionals like B3LYP with a suitable basis set such as 6-311G(d,p), researchers can obtain accurate predictions of various molecular properties. researchgate.netnih.gov

Electronic Structure: DFT calculations can determine the distribution of electrons within the molecule. Key aspects include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical stability and reactivity. researchgate.net A smaller gap suggests the molecule is more likely to be reactive.

Reactivity Descriptors: From the HOMO and LUMO energies, various reactivity descriptors can be calculated:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The tendency to attract electrons ( (I+A)/2 ).

Chemical Hardness (η): The resistance to change in electron distribution ( (I-A)/2 ).

Electrophilicity Index (ω): A measure of the ability to accept electrons ( χ²/2η ).

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the electron density surface. It helps identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the nitrogen atom of the amine group and the oxygen of the ether linkage are expected to be electron-rich regions (negative potential), making them susceptible to electrophilic attack.

PropertyDescriptionSignificance
HOMO EnergyEnergy of the highest occupied molecular orbital.Relates to electron-donating ability.
LUMO EnergyEnergy of the lowest unoccupied molecular orbital.Relates to electron-accepting ability.
HOMO-LUMO GapEnergy difference between HOMO and LUMO.Indicator of chemical reactivity and stability. researchgate.net
MEP3D map of electrostatic potential.Identifies sites for nucleophilic and electrophilic attack. researchgate.net

Prediction of Spectroscopic Properties from First Principles

Computational methods, particularly DFT, can predict various spectroscopic properties of this compound before it is synthesized or analyzed experimentally.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a reliable approach for calculating the 1H and 13C NMR chemical shifts. researchgate.netacademie-sciences.fr These theoretical predictions are valuable for confirming the molecular structure by comparing them with experimental data.

Vibrational Spectroscopy (IR and Raman): DFT calculations can also predict the vibrational frequencies of the molecule. nih.gov These frequencies correspond to the peaks observed in Infrared (IR) and Raman spectra. The theoretical spectrum can aid in the assignment of experimental vibrational bands to specific molecular motions, such as the stretching of the N-H bonds in the amine group or the C-O-C stretches of the ether linkage.

Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transitions of a molecule, which correspond to the absorption of light in the UV-visible range. researchgate.net This allows for the prediction of the absorption spectrum and provides insights into the nature of the electronic excitations. nih.gov

Spectroscopic TechniquePredicted PropertyComputational Method
NMRChemical Shifts (1H, 13C)DFT/GIAO researchgate.net
IR/RamanVibrational FrequenciesDFT nih.gov
UV-VisElectronic Transitions (λmax)TD-DFT researchgate.net

Applications in Advanced Chemical Fields

Potential in Materials Science

Design of Functional Polymers

The dual functionality of {3-[(Benzyloxy)methyl]phenyl}methanamine allows for its incorporation into polymer chains, either as a monomer or as a modifying agent, to impart specific properties. The primary amine group serves as a reactive handle for polymerization or grafting, while the benzyloxy group acts as a latent hydroxyl functionality that can be deprotected post-polymerization for further chemical modification.

Polymers incorporating this compound can be designed to have controlled architectures, including linear, branched, and cross-linked structures. For instance, it can be used as a monomer in step-growth polymerization with dicarboxylic acids or their derivatives to form polyamides. The resulting polymers would possess pendant benzyloxymethyl groups along the backbone. Subsequent removal of the benzyl (B1604629) protecting group would yield polymers with hydroxyl functionalities, which can enhance properties such as hydrophilicity and provide sites for further reactions.

A key application lies in the synthesis of functional polyolefins. While direct copolymerization of functional monomers with olefins using traditional catalysts can be challenging, the incorporation of a protected functional monomer like this compound offers a viable route. The benzyl-protected hydroxyl group is generally stable under various polymerization conditions. After the formation of the polyolefin backbone, the benzyl group can be cleaved to unmask the hydroxyl group, leading to a functionalized polyolefin with improved adhesion, printability, or biocompatibility.

The introduction of this compound into a polymer structure can significantly influence its thermal and mechanical properties. The rigid phenyl ring can enhance the glass transition temperature (Tg) and thermal stability of the resulting polymer. The potential for hydrogen bonding after deprotection of the hydroxyl group can lead to increased intermolecular forces, thereby improving mechanical strength and solvent resistance.

Polymer TypeMonomer/ModifierPotential Functional GroupAnticipated Property Enhancement
PolyamideThis compound-OH (after deprotection)Increased hydrophilicity, sites for cross-linking
PolyurethaneThis compound-OH (after deprotection)Improved adhesion, tunable mechanical properties
Functional PolyolefinThis compound-OH (after deprotection)Enhanced printability, biocompatibility

Applications in Surface Chemistry and Coatings

The amine and protected hydroxyl functionalities of this compound make it a valuable compound for the chemical modification of surfaces to create functional coatings. The primary amine group can readily react with a variety of surface functionalities, such as epoxides, isocyanates, or carboxylic acids, to covalently attach the molecule to a substrate.

One significant application is in the formation of self-assembled monolayers (SAMs) on various substrates. The amine group can act as an anchor to the surface, while the phenyl ring provides a well-defined orientation. After the formation of the monolayer, the benzyl protecting group can be removed to expose the hydroxyl groups, creating a hydrophilic and reactive surface. This "post-assembly modification" allows for the creation of surfaces with tailored wettability and for the subsequent immobilization of other molecules, such as biomolecules or catalysts.

In the field of protective coatings, polymers derived from or functionalized with this compound can offer enhanced performance. The aromatic rings contribute to improved barrier properties against moisture and corrosive agents. After deprotection, the hydroxyl groups on the surface of the coating can promote adhesion to subsequent layers of paint or other coatings. Benzylated polyamines, which share structural similarities, have been explored as curing agents for epoxy resins, suggesting that this compound could also play a role in developing advanced epoxy-based coatings with improved toughness and thermal stability. google.com

The ability to create surfaces with switchable properties is another potential application. For instance, a surface modified with this compound could initially be hydrophobic due to the presence of the benzyl groups. Upon deprotection to reveal the hydroxyl groups, the surface would become more hydrophilic. This change in surface energy could be exploited in applications such as smart membranes or microfluidic devices.

SubstrateSurface Functionalization MethodResulting Surface FunctionalityPotential Application
Silicon WaferSelf-Assembled Monolayer (SAM)-OH (after deprotection)Biosensors, microelectronics
Metal OxideCovalent grafting via amine reactionHydrophilic, reactive surfaceCorrosion protection, improved paint adhesion
Polymer FilmPlasma activation followed by graftingTunable wettabilitySmart membranes, anti-fouling coatings

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

Future research will likely prioritize the development of environmentally benign and efficient synthetic pathways to {3-[(Benzyloxy)methyl]phenyl}methanamine. Current industrial production of benzylamines often relies on methods such as the reaction of benzyl (B1604629) chloride with ammonia (B1221849) or the reduction of benzonitrile, which can involve harsh reagents and generate significant waste. wikipedia.org The focus is shifting towards catalytic methods that offer higher atom economy and utilize renewable resources.

One promising area is the application of "borrowing hydrogen" or "hydrogen autotransfer" catalysis. acs.orgacs.org This methodology allows for the direct N-alkylation of amines with alcohols, producing water as the sole byproduct. organic-chemistry.org Research could explore the synthesis of this compound by coupling 3-(benzyloxymethyl)benzyl alcohol with an ammonia source using earth-abundant metal catalysts, such as those based on iron or nickel. acs.orgacs.org Such processes are highly attractive for their sustainability. acs.org

Furthermore, sourcing starting materials from renewable feedstocks is a critical goal for sustainable chemistry. nih.gov Lignin, an abundant biopolymer rich in aromatic structures, presents a unique opportunity for producing benzylamines. researchgate.net Future studies could investigate multi-step pathways to convert lignin-derived aromatic aldehydes into precursors for this compound, thereby creating a bio-based production route. nih.govresearchgate.net

Synthetic Strategy Potential Precursors Catalyst Type Key Advantages
Borrowing Hydrogen3-(Benzyloxymethyl)benzyl alcohol, Ammonia SourceHomogeneous (Fe, Ru) or Heterogeneous (Ni) acs.orgacs.orgHigh atom economy, water as the only byproduct. organic-chemistry.org
Reductive Amination3-(Benzyloxymethyl)benzaldehyde, AmmoniaHeterogeneous (e.g., Raney Nickel) wikipedia.orgEstablished methodology, high yields.
Biocatalytic RoutesL-Phenylalanine derivatives, Glucose nih.govEngineered Enzyme Cascades nih.govUtilizes renewable feedstocks, mild reaction conditions.
Lignin ValorizationLignin-derived phenols and aldehydes researchgate.netHeterogeneous (e.g., Pd/C) researchgate.netConverts biomass waste into value-added chemicals. researchgate.net

Discovery of Undiscovered Reactivity and Catalytic Pathways

The reactivity of the amine and benzylic positions in this compound is a fertile ground for discovering new chemical transformations. While primary amines are well-understood nucleophiles sinocurechem.com, future research could uncover novel catalytic pathways that leverage the unique electronic and steric environment of this specific molecule.

A key area of exploration is in C-H activation and functionalization. Developing catalysts that can selectively functionalize the C-H bonds of the aromatic rings or the methylene (B1212753) bridge would open up pathways to a vast array of new derivatives without the need for pre-functionalized starting materials. Additionally, the development of electro-catalytic methods offers a green alternative for amine transformations. researchgate.net For instance, research into the selective electro-oxidation of the primary amine group could lead to the synthesis of the corresponding imine or nitrile, which are valuable intermediates in organic synthesis. acs.org

The compound itself, or its derivatives, could also be investigated as a ligand for transition metal catalysis. The bidentate N,O-coordination potential (from the amine nitrogen and the ether oxygen) could stabilize catalytic species for various reactions, such as asymmetric synthesis, a field where chiral benzylamines have proven valuable. nih.gov

Advanced Spectroscopic and Characterization Techniques

While standard techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are sufficient for routine characterization sinocurechem.com, future research would benefit from the application of more advanced analytical methods to probe the compound's structure, dynamics, and interactions in greater detail.

Advanced 2D NMR techniques, such as NOESY and HSQC, could be employed to precisely determine the three-dimensional conformation of the molecule in solution and to study its interaction with other molecules, such as biological receptors or catalyst surfaces. In the gas phase, high-resolution mass spectrometry coupled with techniques like ion mobility-mass spectrometry could provide detailed information on the compound's shape and fragmentation pathways. The study of related imines in the gas phase has highlighted the importance of such analyses for fields like astrochemistry. researchgate.net

In situ spectroscopic techniques will be crucial for mechanistic studies of reactions involving this compound. For example, using techniques like ReactIR (in-situ FTIR) or specialized NMR probes could allow for real-time monitoring of catalytic reactions, providing critical data on reaction kinetics and the identification of transient intermediates.

Technique Information Gained for this compound
2D NMR (e.g., NOESY, HSQC)Detailed 3D solution structure, spatial proximity of protons, and carbon-proton correlations.
Ion Mobility-Mass SpectrometryGas-phase conformation (collisional cross-section), separation of potential isomers.
Chiroptical Spectroscopy (e.g., VCD, ECD)Determination of absolute configuration for chiral derivatives.
In-situ FTIR/Raman SpectroscopyReal-time monitoring of reaction progress, identification of intermediates in catalytic cycles.

Integration with Flow Chemistry and Automation Technologies

The synthesis of fine chemicals is increasingly benefiting from the adoption of continuous flow chemistry and automation. europa.eu These technologies offer significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and easier scalability. europa.eu

Future research should focus on translating the synthesis of this compound into a continuous flow process. uc.pt For instance, a multi-step sequence involving the formation of the benzyloxy ether followed by reductive amination could be performed in a sequential flow setup, minimizing manual handling and purification steps. uc.pt Such systems are particularly advantageous for managing highly exothermic or hazardous reactions. europa.eu

The integration of automated platforms with real-time analytical monitoring (as described in 8.3) can enable high-throughput experimentation and process optimization. An automated flow reactor system could be used to rapidly screen different catalysts, solvents, and reaction conditions for the synthesis of this compound, accelerating the discovery of optimal and sustainable manufacturing processes. researchgate.net This approach not only enhances efficiency but also generates large datasets that can be used to build predictive models for chemical reactivity.

Q & A

Basic: What are the common synthetic routes for {3-[(Benzyloxy)methyl]phenyl}methanamine, and how are intermediates characterized?

The synthesis typically involves multi-step protocols starting from substituted benzaldehydes or pre-functionalized aromatic precursors. For example:

  • Step 1 : Condensation of 3-(benzyloxymethyl)benzaldehyde with ammonia or a protected amine source to form an imine intermediate .
  • Step 2 : Reduction of the imine using agents like sodium borohydride (NaBH4) or catalytic hydrogenation to yield the primary amine .
  • Characterization : Intermediates are validated via thin-layer chromatography (TLC) for purity and 1H/13C NMR for structural confirmation. For example, the methanamine proton typically appears as a singlet near δ 3.7–4.0 ppm, while benzyloxy methyl protons resonate at δ 4.4–4.6 ppm .

Basic: What safety precautions are critical when handling this compound in the lab?

  • Hazard Mitigation : Wear nitrile gloves, goggles, and a lab coat due to potential skin/eye irritation (H315/H318) .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous rinses to prevent contamination .
  • First Aid : For inhalation, move to fresh air; for skin contact, wash with soap/water. Always consult a poison control center (H302/H335) .

Advanced: How can researchers optimize the yield of this compound during reductive amination?

  • Catalyst Screening : Test palladium on carbon (Pd/C) vs. Raney nickel under varying H2 pressures (1–5 atm). Pd/C often provides higher selectivity for primary amines .
  • Solvent Effects : Polar aprotic solvents (e.g., THF) improve imine solubility, while methanol enhances reduction kinetics. Monitor by GC-MS to track byproducts like secondary amines .
  • Temperature Control : Maintain 0–5°C during imine formation to minimize Schiff base degradation .

Advanced: How do researchers resolve contradictions in NMR data for this compound derivatives?

  • Case Study : A split signal for the benzyloxy methyl group (δ 4.5 ppm) may indicate rotameric equilibrium. Use variable-temperature NMR (−20°C to 50°C) to coalesce peaks and confirm dynamic exchange .
  • Isotopic Labeling : Introduce deuterium at the benzylic position to simplify splitting patterns in crowded aromatic regions .
  • Cross-Validation : Compare with high-resolution mass spectrometry (HRMS) to rule out impurities (e.g., m/z calculated for C16H19NO2: 265.1467) .

Advanced: What strategies are used to enhance the stability of this compound in aqueous media for biological assays?

  • Protection/Deprotection : Temporarily convert the amine to a tert-butyl carbamate (Boc) group using Boc2O in dichloromethane (DCM). Remove under acidic conditions (HCl/dioxane) post-assay .
  • pH Optimization : Maintain pH 7.4–8.0 to prevent protonation-induced degradation. Use HPLC-UV to monitor decomposition (λ = 254 nm) .
  • Lyophilization : Freeze-dry the compound with cryoprotectants (e.g., trehalose) for long-term storage at −80°C .

Advanced: How is this compound utilized in the design of antimicrobial agents?

  • Scaffold Modification : Replace the benzyloxy group with bioisosteres like 4-thiazolidinone to enhance target binding (e.g., against bacterial enoyl-ACP reductase) .
  • Structure-Activity Relationship (SAR) : Synthesize analogs with halogen substitutions (e.g., Cl, F) at the phenyl ring and test for MIC (minimum inhibitory concentration) against Gram-positive pathogens .
  • Mechanistic Studies : Use molecular docking to predict interactions with enzyme active sites (e.g., PDB: 1NHU) and validate via surface plasmon resonance (SPR) .

Advanced: What chromatographic methods are optimal for purifying this compound from reaction mixtures?

  • Normal-Phase Silica Chromatography : Use a gradient of ethyl acetate/hexane (10–50%) with 0.1% triethylamine to suppress amine adsorption .
  • Reverse-Phase HPLC : Employ a C18 column with acetonitrile/water (0.1% TFA) for high-purity isolation (retention time: 8–12 min) .
  • Troubleshooting : If tailing occurs, switch to a chiral stationary phase (e.g., Chiralpak AD-H) to separate enantiomeric byproducts .

Advanced: How can computational chemistry guide the derivatization of this compound for kinase inhibition studies?

  • Density Functional Theory (DFT) : Calculate the amine’s pKa and electron density to predict nucleophilic reactivity in Michael addition reactions .
  • Molecular Dynamics (MD) : Simulate binding to ATP pockets of kinases (e.g., CDK2) over 100 ns trajectories to optimize substituent placement .
  • ADMET Prediction : Use SwissADME to forecast blood-brain barrier permeability and CYP450 inhibition risks for in vivo applications .

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